
2-(2-碘代苯甲酰基)吡啶
描述
2-(2-Iodobenzoyl)pyridine, also known as 2-IBP, is an organic compound composed of a pyridine ring with an iodobenzoyl substituent. It is a versatile reagent used in synthetic organic chemistry for a variety of purposes, including the synthesis of other compounds, the purification of compounds, and the study of biological systems. 2-IBP is an important compound in the field of medicinal chemistry, and has been used in a variety of research applications, including the study of drug-receptor interactions, enzyme kinetics, and drug metabolism.
科学研究应用
有机合成与药物设计
2-(2-碘代苯甲酰基)吡啶: 是有机合成中一种宝贵的中间体。其碘部分可以进行各种交叉偶联反应,使其成为构建复杂有机分子的通用构建块。 在药物设计中,该化合物可用于合成多种生物活性杂环化合物,例如咪唑并[1,2-a]吡啶,这些化合物在治疗传染病方面显示出潜力 .
光催化
在光催化领域,2-(2-碘代苯甲酰基)吡啶 可用于在光照射下产生自由基。 这些自由基随后可以参与各种成键反应,有助于开发可持续的绿色化学实践 .
抗寄生虫疗法
研究表明,咪唑并[1,2-a]吡啶的衍生物对多种感染性病原体具有强效活性,2-(2-碘代苯甲酰基)吡啶 可用作合成这些衍生物的前体,这些衍生物正在探索其在体外清除焦虫感染的功效,为抗寄生虫药物开发提供了新途径 .
兽医学
2-(2-碘代苯甲酰基)吡啶 的应用扩展到兽医学,其衍生物正在研究其治疗牲畜蜱传病的潜力。 这可以显着减少这些疾病造成的农业部门的经济损失 .
材料科学
在材料科学领域,2-(2-碘代苯甲酰基)吡啶 可用于合成具有特定电子特性的新型有机化合物。 这些材料可用于有机发光二极管 (OLED) 的开发,尤其是作为蓝光发射体,这对显示和照明技术至关重要 .
催化
该化合物参与过渡金属催化的能力使其成为开发新型催化体系的候选者。 这些体系可以提高化学反应的效率,从而产生具有成本效益的工业过程 .
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which 2-(2-iodobenzoyl)pyridine belongs, have been found to exhibit potent activity against a wide spectrum of targets, including various disease conditions .
Mode of Action
For instance, some derivatives have been found to act as GABA A receptor positive allosteric modulators . Others have been reported to act as covalent anticancer agents .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiproliferative activity against breast cancer cells .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been reported to occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
生化分析
Biochemical Properties
2-(2-Iodobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding. Additionally, 2-(2-Iodobenzoyl)pyridine has been found to interact with certain biomolecules, such as nucleic acids, potentially affecting their stability and function .
Cellular Effects
The effects of 2-(2-Iodobenzoyl)pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Iodobenzoyl)pyridine can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-Iodobenzoyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-(2-Iodobenzoyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme, affecting its function. Additionally, 2-(2-Iodobenzoyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Iodobenzoyl)pyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Iodobenzoyl)pyridine can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability .
Dosage Effects in Animal Models
The effects of 2-(2-Iodobenzoyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of 2-(2-Iodobenzoyl)pyridine is crucial for its safe and effective use in biochemical research and potential therapeutic applications .
Metabolic Pathways
2-(2-Iodobenzoyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the levels of metabolites and the overall metabolic flux within cells. For example, 2-(2-Iodobenzoyl)pyridine may interact with enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-(2-Iodobenzoyl)pyridine within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of 2-(2-Iodobenzoyl)pyridine is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
2-(2-Iodobenzoyl)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2-(2-Iodobenzoyl)pyridine is crucial for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
(2-iodophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIEZGIHJXLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227012 | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76160-35-5 | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




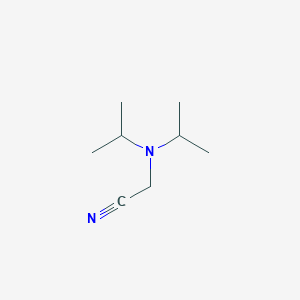
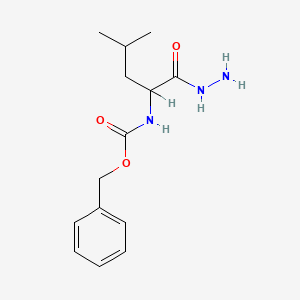


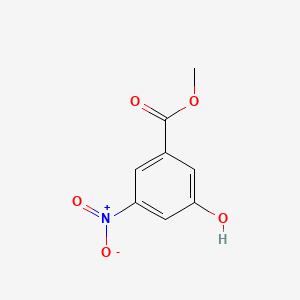


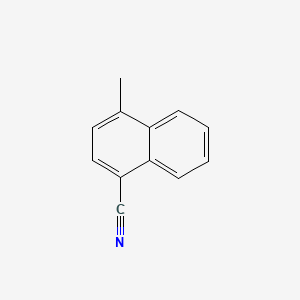



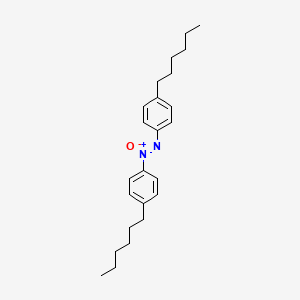
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)